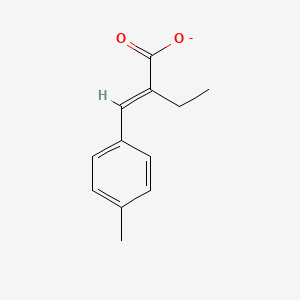
2-(p-tolylmethylene)butanoate;Ethyl 4-methylcinnamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(p-tolylmethylene)butanoate, also known as Ethyl 4-methylcinnamate, is an ester compound. Esters are organic compounds derived from carboxylic acids and alcohols. They are known for their pleasant odors and are often used in perfumes and flavorings .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(p-tolylmethylene)butanoate typically involves the esterification of 4-methylcinnamic acid with ethanol. This reaction is catalyzed by an acid, such as sulfuric acid, and involves heating the reactants under reflux conditions .
Industrial Production Methods
Industrial production of esters like 2-(p-tolylmethylene)butanoate often employs similar esterification processes but on a larger scale. The use of continuous reactors and optimized reaction conditions ensures high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions
2-(p-tolylmethylene)butanoate undergoes several types of chemical reactions, including:
Substitution: The ester can undergo nucleophilic acyl substitution reactions, where the alkoxy group is replaced by another nucleophile.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride (LiAlH₄) is commonly used for the reduction of esters.
Substitution: Grignard reagents (RMgX) are often used in nucleophilic acyl substitution reactions.
Major Products
Hydrolysis: 4-methylcinnamic acid and ethanol.
Reduction: Corresponding primary alcohols.
Substitution: Various substituted products depending on the nucleophile used.
Applications De Recherche Scientifique
2-(p-tolylmethylene)butanoate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(p-tolylmethylene)butanoate involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt microbial cell membranes . Its antioxidant properties may involve scavenging free radicals and inhibiting oxidative stress .
Comparaison Avec Des Composés Similaires
2-(p-tolylmethylene)butanoate can be compared with other esters such as:
Ethyl acetate: Commonly used as a solvent and in the production of nail polish removers.
Methyl butyrate: Known for its fruity odor and used in flavorings.
Ethyl benzoate: Used in perfumes and as a flavoring agent.
Uniqueness
What sets 2-(p-tolylmethylene)butanoate apart is its specific structure, which imparts unique chemical and biological properties. Its 4-methylcinnamate moiety contributes to its distinct fragrance and potential therapeutic effects .
Propriétés
Formule moléculaire |
C12H13O2- |
|---|---|
Poids moléculaire |
189.23 g/mol |
Nom IUPAC |
(2E)-2-[(4-methylphenyl)methylidene]butanoate |
InChI |
InChI=1S/C12H14O2/c1-3-11(12(13)14)8-10-6-4-9(2)5-7-10/h4-8H,3H2,1-2H3,(H,13,14)/p-1/b11-8+ |
Clé InChI |
HJBGREYJNUGUPC-DHZHZOJOSA-M |
SMILES isomérique |
CC/C(=C\C1=CC=C(C=C1)C)/C(=O)[O-] |
SMILES canonique |
CCC(=CC1=CC=C(C=C1)C)C(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


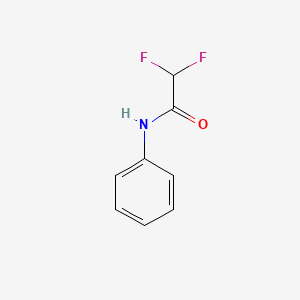


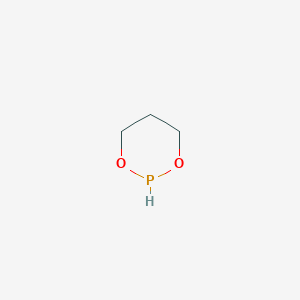
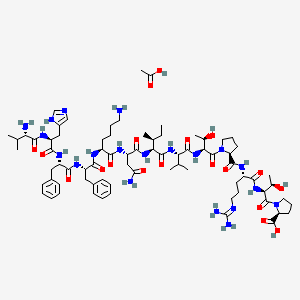

![Bicyclo[3.3.1]nonan-2-ol](/img/structure/B14751985.png)
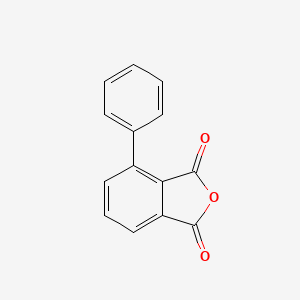
![2-[(1-hydroxycyclopentyl)methyl]-N-methylbenzamide](/img/structure/B14751996.png)
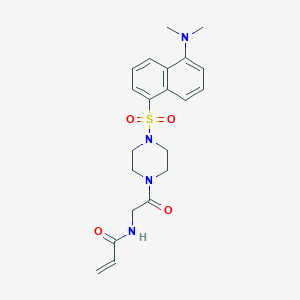
![13H-Benz[6,7]indolo[2,3-b]quinoxaline](/img/structure/B14752021.png)
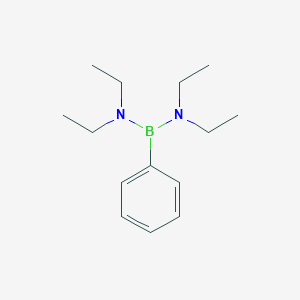
![2-[[6-[[6-[(2S)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol;tetrahydrate](/img/structure/B14752023.png)
![Ethyl [3-(trifluoromethyl)benzene-1-sulfonyl]carbamate](/img/structure/B14752025.png)
